molecular formula C21H16ClFN6O2 B2545463 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921857-21-8

8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2545463
CAS RN: 921857-21-8
M. Wt: 438.85
InChI Key: RHCBKINRANTZRL-UHFFFAOYSA-N
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Description

8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

The compound 8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione is structurally related to triazole derivatives, which have been utilized as effective oxidizing agents in organic synthesis. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing moderate to good yields at room temperature (Zolfigol et al., 2006).

Structural Analysis and Crystallography

In the field of crystallography, derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been synthesized and characterized. Their crystal structures reveal a variety of intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions, which are critical for understanding molecular behavior in solid-state forms (Shukla et al., 2014).

Synthesis of Novel Heterocycles

The compound is also relevant in the synthesis of novel heterocycles, which are crucial in medicinal chemistry. For example, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, synthesized from similar compounds, have demonstrated biological activities, including antitumor properties (Ueda et al., 1987).

Application in Polymer Chemistry

In polymer chemistry, compounds like 4-Phenyl-l,2,4-triazoline-3,5-dione, which share structural similarities, have been used in reactions like Diels-Alder and ene reactions for the formation of alternating copolymers (Mallakpour & Butler, 1985).

Development of Antifungal Compounds

1,2,4-Triazole class compounds, including those with chloro and fluoro substituents, have been explored for their potential as antifungal agents. Their solubility in biologically relevant solvents and their interactions with different solvents have been extensively studied (Volkova et al., 2020).

properties

IUPAC Name

8-(2-chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O2/c1-27-19-16(18(30)24-21(27)31)28(11-10-12-6-3-2-4-7-12)20-26-25-17(29(19)20)15-13(22)8-5-9-14(15)23/h2-9H,10-11H2,1H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBKINRANTZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41751097

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